molecular formula C22H28N2O4S B12137698 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B12137698
M. Wt: 416.5 g/mol
InChI Key: MBRSGFQQAXYJOU-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is synthesized by reacting 4-methylphenol with chloroacetyl chloride, followed by coupling with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring and phenoxyacetamide moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-ethylpiperidin-1-yl group enhances its binding affinity and specificity compared to similar compounds.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O4S/c1-3-19-6-4-5-15-24(19)29(26,27)21-13-9-18(10-14-21)23-22(25)16-28-20-11-7-17(2)8-12-20/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)

InChI Key

MBRSGFQQAXYJOU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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